molecular formula C9H11FN2O2 B576049 4-Fluorobenzamidine acetate CAS No. 184778-36-7

4-Fluorobenzamidine acetate

Cat. No.: B576049
CAS No.: 184778-36-7
M. Wt: 198.197
InChI Key: DREXKZUHNNBVGQ-UHFFFAOYSA-N
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Description

4-Fluorobenzamidine acetate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of benzamidine, which is a well-known inhibitor of serine proteases. The molecular formula of this compound is C9H11FN2O2, and it has a molecular weight of 198.2 g/mol .

Scientific Research Applications

4-Fluorobenzamidine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as an inhibitor of serine proteases, making it useful in studying enzyme mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting protease-related diseases.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Safety and Hazards

4-Fluorobenzamidine hydrochloride is considered hazardous. It causes skin irritation and serious eye irritation . In case of skin contact, it is advised to wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzamidine acetate typically involves the reaction of 4-fluorobenzonitrile with ammonia to form 4-fluorobenzamidine. This intermediate is then reacted with acetic acid to yield this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzamidine acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorobenzamide, while reduction may produce fluorobenzylamine .

Mechanism of Action

The mechanism of action of 4-Fluorobenzamidine acetate involves its interaction with serine proteases. It binds to the active site of the enzyme, inhibiting its activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the substrate from accessing the active site . The molecular targets include enzymes such as trypsin and chymotrypsin, which play crucial roles in various biological processes .

Comparison with Similar Compounds

    4-Fluorobenzamide: Similar in structure but lacks the amidine group.

    4-Fluorobenzylamine: Contains an amine group instead of an amidine group.

    Benzamidine: The parent compound without the fluorine substitution.

Uniqueness: 4-Fluorobenzamidine acetate is unique due to the presence of both the fluorine atom and the amidine group, which confer specific chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, while the amidine group is crucial for its inhibitory activity against serine proteases .

Properties

IUPAC Name

acetic acid;4-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREXKZUHNNBVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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